![molecular formula C13H19NO B1475086 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 260250-05-3](/img/structure/B1475086.png)
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Overview
Description
Synthesis Analysis
The synthesis of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through a highly diastereoselective Ugi–Joullié reaction . This reaction involves starting from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes to develop a concise route to cyclic imines .Molecular Structure Analysis
The molecular formula of this compound is C13H19NO. Its molecular weight is 205.3 g/mol.Chemical Reactions Analysis
The chemical reactions involving this compound are typically based on one-pot reactions with the expansion of benzo-fused carbo- and heterocycles .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Synthesis and Chemical Properties
A variety of research applications focus on the synthesis and exploration of chemical properties of compounds related to 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine. One significant area of study involves the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids. These compounds have been synthesized from N-alkylated benzimidazole 2-carboxaldehyde, showing promise in nonlinear optical (NLO) applications due to their interesting electronic and structural properties (Almansour et al., 2016). Additionally, these studies involve the use of advanced computational methods to predict the electronic structure and reactivity of these compounds, providing insights into their potential applications in materials science.
Process Development and Scale-Up
Another application involves the process development and scale-up of a kinase inhibitor with a benzoxazepine core, illustrating the compound's relevance in pharmaceutical synthesis. This research outlines a scalable synthesis process for the tetrahydrobenzo[f][1,4]oxazepine core, a key component in several kinase inhibitors, including mTOR inhibitors (Naganathan et al., 2015). The study showcases the challenges and solutions in synthesizing complex organic molecules on a large scale, emphasizing the importance of these heterocycles in drug development.
Safety and Hazards
The safety information for 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Mechanism of Action
Target of Action
The primary target of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is the PEX14-PEX5 protein-protein interface . This interface is part of the peroxisomal import matrix (PEX) proteins, which are crucial for the functioning of cells . In particular, inhibitors of this interface have been shown to disrupt essential cell processes in trypanosomes, leading to cell death .
Mode of Action
This compound interacts with its target, the PEX14-PEX5 protein-protein interface, by binding to PEX14 . This binding disrupts the protein import into the glycosomes, indicating that the PEX14-PEX5 protein-protein interface was successfully disrupted .
Biochemical Pathways
The disruption of the PEX14-PEX5 protein-protein interface affects the biochemical pathways related to the functioning of trypanosomes
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.96 , suggesting that it may have good permeability across biological membranes.
Result of Action
The result of the action of this compound is the disruption of essential cell processes in trypanosomes, leading to cell death . This is achieved through the disruption of the PEX14-PEX5 protein-protein interface, which affects protein import into the glycosomes .
properties
IUPAC Name |
2-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-3-7-12-10-14-9-11-6-4-5-8-13(11)15-12/h4-6,8,12,14H,2-3,7,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVWANLGIYZTKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CNCC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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